molecular formula C9H11FN2O2S2 B2549572 N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide CAS No. 709002-26-6

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide

Cat. No.: B2549572
CAS No.: 709002-26-6
M. Wt: 262.32
InChI Key: HEIXMYRJXZDATB-UHFFFAOYSA-N
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Description

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an ethylcarbamothioyl group attached to a 4-fluorobenzenesulfonamide moiety, which imparts unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, and organic solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted sulfonamides.

Comparison with Similar Compounds

  • N-(methylcarbamothioyl)-4-fluorobenzenesulfonamide
  • N-(ethylcarbamothioyl)-4-chlorobenzenesulfonamide
  • N-(ethylcarbamothioyl)-4-bromobenzenesulfonamide

Comparison: N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to similar compounds with different halogen atoms. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development.

Properties

IUPAC Name

1-ethyl-3-(4-fluorophenyl)sulfonylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2S2/c1-2-11-9(15)12-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIXMYRJXZDATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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